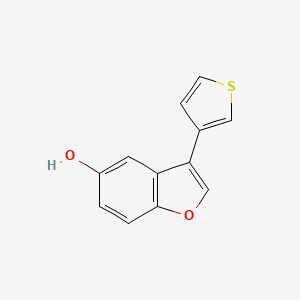
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride is an organic compound with the molecular formula C6H13Cl2N. It is a hydrochloride salt of an amine, characterized by the presence of a chloroethyl group, a methyl group, and a prop-2-en-1-yl group attached to the nitrogen atom. This compound is used in various chemical and biological research applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride typically involves the alkylation of N-methylprop-2-en-1-amine with 2-chloroethanol in the presence of a strong acid like hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale alkylation reactions using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the compound in high purity. The final product is often crystallized and dried to achieve the desired physical form.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of azidoethyl, thiocyanatoethyl, or alkoxyethyl derivatives.
Oxidation: Formation of N-oxides or other oxidized amine derivatives.
Reduction: Formation of secondary or tertiary amines.
Aplicaciones Científicas De Investigación
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride involves its interaction with biological molecules through alkylation. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to modifications that affect their function. This compound can target specific molecular pathways, making it useful in studying biochemical processes and developing therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Chloroethyl)(methyl)amine hydrochloride
- (2-Chloroethyl)(ethyl)(prop-2-en-1-yl)amine hydrochloride
- (2-Chloroethyl)(methyl)(but-2-en-1-yl)amine hydrochloride
Uniqueness
(2-Chloroethyl)(methyl)(prop-2-en-1-yl)amine hydrochloride is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
N-(2-chloroethyl)-N-methylprop-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClN.ClH/c1-3-5-8(2)6-4-7;/h3H,1,4-6H2,2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHUEUXZLRMCRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC=C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2381833.png)
![2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2381834.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2381835.png)
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2381837.png)

![3-methyl-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide](/img/structure/B2381840.png)
![N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2381841.png)

![1-phenyl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2381845.png)
![1-[3-(4-Chlorobenzoyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2381847.png)
![5-[(1S)-1-Aminoethyl]-1H-pyridin-2-one;dihydrochloride](/img/structure/B2381848.png)
